cyclohexyl-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone, also known as CR845, is a kappa opioid receptor agonist that has shown promising results in the treatment of various medical conditions.
Aplicaciones Científicas De Investigación
Cyclohexyl-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of various medical conditions, including chronic pain, pruritus, and opioid-induced constipation. In addition, it has been studied for its potential use in the treatment of alcohol and drug addiction.
Mecanismo De Acción
Cyclohexyl-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone acts as a kappa opioid receptor agonist, which means that it binds to and activates the kappa opioid receptors in the brain and spinal cord. This activation leads to the inhibition of pain signals and the release of dopamine, which produces a sense of well-being and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of cyclohexyl-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone include the inhibition of pain signals, the reduction of inflammation, and the release of dopamine. In addition, it has been shown to have a low potential for abuse and addiction, making it a promising alternative to traditional opioid medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of cyclohexyl-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone is its low potential for abuse and addiction, which makes it a safer alternative to traditional opioid medications. However, one of the limitations of cyclohexyl-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone is its limited availability and high cost, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are many future directions for the research and development of cyclohexyl-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone. One potential direction is the development of new formulations and delivery methods to improve its efficacy and reduce its cost. Another potential direction is the investigation of its potential use in the treatment of other medical conditions, such as depression and anxiety. Finally, the development of new kappa opioid receptor agonists with improved efficacy and safety profiles is also an important area of future research.
In conclusion, cyclohexyl-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone is a promising kappa opioid receptor agonist that has shown potential in the treatment of various medical conditions. Its low potential for abuse and addiction makes it a safer alternative to traditional opioid medications, and there are many future directions for its research and development.
Métodos De Síntesis
The synthesis of cyclohexyl-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone involves the reaction of 7-methoxy-3,4-dihydro-1H-isoquinolin-2-one with cyclohexylmagnesium bromide followed by oxidation with pyridinium chlorochromate. The final product is obtained after purification through column chromatography.
Propiedades
IUPAC Name |
cyclohexyl-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-20-16-8-7-13-9-10-18(12-15(13)11-16)17(19)14-5-3-2-4-6-14/h7-8,11,14H,2-6,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNAHEROTSAYFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCN(C2)C(=O)C3CCCCC3)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.